

# N,N-Dimethyl-N'-phenylsulfamide chemical properties and structure

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## Compound of Interest

Compound Name: *N,N-Dimethyl-N'-phenylsulfamide*

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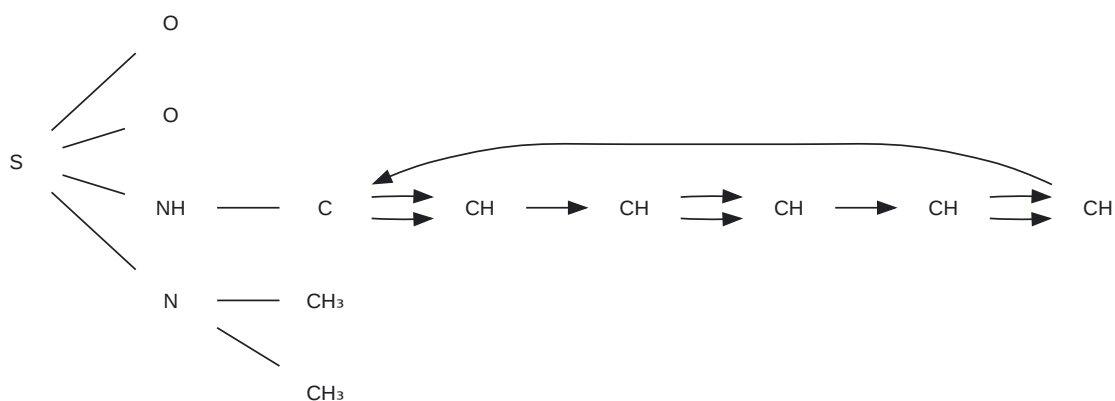
An In-depth Technical Guide on **N,N-Dimethyl-N'-phenylsulfamide**: Chemical Properties and Structure

## Introduction

**N,N-Dimethyl-N'-phenylsulfamide** is a chemical compound belonging to the class of sulfamides.[1][2] It is primarily recognized as a metabolite of the fungicide dichlofluanid, and its presence in environmental samples is often indicative of the degradation of this agrochemical. [1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for its synthesis and analysis, tailored for researchers and professionals in the fields of chemistry and drug development.

## Chemical Structure

**N,N-Dimethyl-N'-phenylsulfamide** consists of a sulfamide core structure where one nitrogen atom is bonded to a phenyl group, and the other nitrogen atom is disubstituted with two methyl groups.[1][2] The central sulfur atom is double-bonded to two oxygen atoms.



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Caption: 2D Chemical Structure of **N,N-Dimethyl-N'-phenylsulfamide**.

## Physicochemical Properties

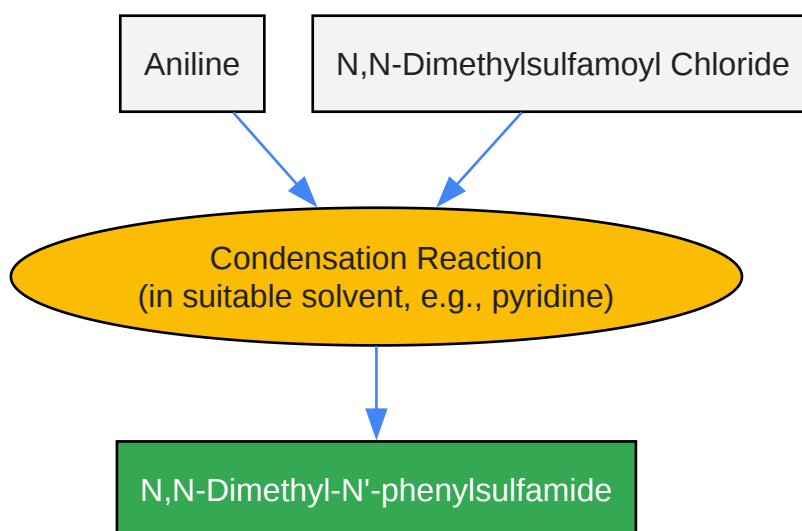
A summary of the key physicochemical properties of **N,N-Dimethyl-N'-phenylsulfamide** is presented in the table below. These properties have been compiled from various chemical databases.

Property	Value	Reference
IUPAC Name	(dimethylsulfamoylamino)benzene	[2][3]
CAS Number	4710-17-2	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S	[1][2]
Molecular Weight	200.26 g/mol	[2][3]
Melting Point	83-84 °C	[1]
Density (Predicted)	1.303 ± 0.06 g/cm <sup>3</sup>	[1]
XLogP3	0.9	[1][2]
Topological Polar Surface Area	57.8 Å <sup>2</sup>	[1][2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]

## Experimental Protocols

### General Synthesis

While specific, detailed synthesis protocols for **N,N-Dimethyl-N'-phenylsulfamide** are not extensively published, a general and common strategy for preparing N-aryl sulfamides involves the reaction of a substituted aniline with a sulfamoyl chloride.[3] In this case, the synthesis would proceed via the reaction of aniline with N,N-dimethylsulfamoyl chloride.



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Caption: General synthetic workflow for **N,N-Dimethyl-N'-phenylsulfamide**.

#### Methodology Outline:

- Aniline is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane, which can also act as a base to neutralize the HCl byproduct.
- The solution is cooled in an ice bath.
- N,N-dimethylsulfamoyl chloride is added dropwise to the cooled solution with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or LC-MS).
- The reaction mixture is then worked up, which may involve washing with dilute acid and brine, followed by drying of the organic layer.
- The crude product is purified, typically by recrystallization or column chromatography, to yield pure **N,N-Dimethyl-N'-phenylsulfamide**.

## Analytical Methods

The analysis and quantification of **N,N-Dimethyl-N'-phenylsulfamide**, particularly in environmental samples, can be achieved using chromatographic techniques coupled with mass

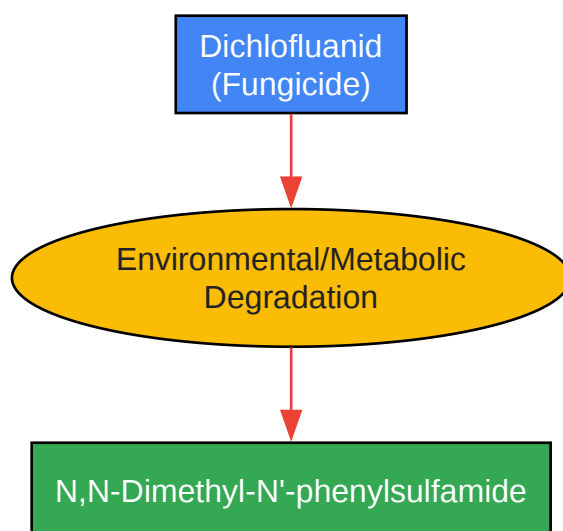
spectrometry. A robust method for the determination of the related compound N,N-dimethylsulfamide (DMS) in water has been developed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and a similar approach would be applicable here.[\[4\]](#)

#### UPLC-MS/MS Analysis Protocol Outline:

- **Sample Preparation:** For aqueous samples, the primary step involves the addition of a suitable internal standard to compensate for matrix effects.[\[4\]](#)
- **Chromatography:** Separation is performed on a UPLC system, typically with a C18 reversed-phase column.[\[2\]](#) A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is used.
- **Mass Spectrometry:** The eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[\[2\]](#) Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For **N,N-Dimethyl-N'-phenylsulfamide**, the precursor ion would be  $[M+H]^+$  with  $m/z$  201.0692.[\[2\]](#)

## Biological Role and Significance

The primary documented role of **N,N-Dimethyl-N'-phenylsulfamide** is as a transformation product and metabolite of the fungicide dichlofluanid.[\[1\]](#)[\[2\]](#) Consequently, its detection in environmental matrices such as soil and water serves as a biomarker for the degradation of the parent pesticide.[\[3\]](#) There is limited evidence in the available scientific literature to suggest that this compound is widely used as a model for studying sulfamide chemistry or that it possesses significant intrinsic biological activity that has been explored for drug development purposes.[\[3\]](#)



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